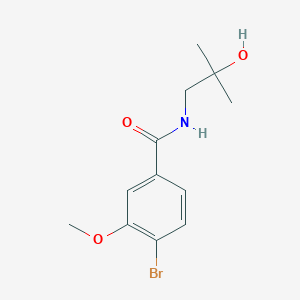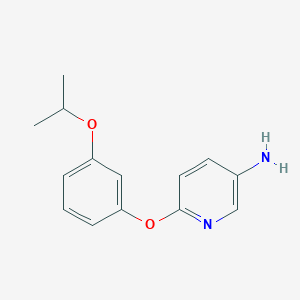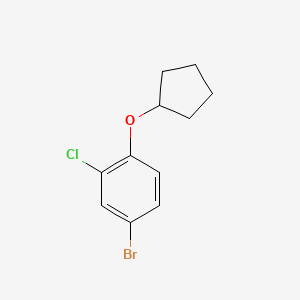
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene
Übersicht
Beschreibung
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is a chemical compound with the molecular formula C11H12BrClO . It has a molecular weight of 275.57 . The compound is also known by its IUPAC name, 4-bromo-1-chloro-2-(cyclopentyloxy)benzene .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is 1S/C11H12BrClO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene include a molecular weight of 275.57 . The compound’s average mass is 275.569 Da, and its monoisotopic mass is 273.976013 Da .Wissenschaftliche Forschungsanwendungen
Ring Halogenations in Polyalkylbenzenes Synthesis
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is utilized in the field of organic synthesis, specifically in ring halogenations of polyalkylbenzenes. This process involves using N-halosuccinimides and acidic catalysts to achieve halogenation, as demonstrated in a study where mixed halogenated compounds were prepared in high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of N-Piperidine Benzamides
In medicinal chemistry, this compound plays a role in the synthesis of N-piperidine benzamides, which are CCR5 antagonists. These compounds have been synthesized through various reactions, including elimination, reduction, and bromination, and show potential bioactivities (Cheng De-ju, 2014).
Development of Non-Peptide CCR5 Antagonists
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is instrumental in developing non-peptide CCR5 antagonists. These compounds are synthesized through various chemical reactions and characterized for their structure and potential therapeutic applications (H. Bi, 2014).
Exploration in X-ray Crystallography
The compound is also significant in the field of X-ray crystallography for understanding molecular structures and stereochemistry. Studies involving similar bromo- and chloro-substituted compounds have elucidated their structural features, helping in the broader understanding of molecular interactions and behaviors (Shiming Li et al., 1995).
Synthesis of Antibacterial and Antiurease Compounds
This compound is used in synthesizing derivatives with potential antibacterial and antiurease effects. Such compounds are synthesized in good yields and tested for their biological activity, highlighting the compound's role in developing new therapeutic agents (Tannaza Batool et al., 2014).
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-cyclopentyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVTCHZALQTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

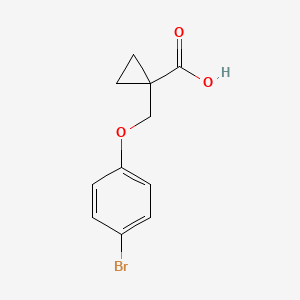
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
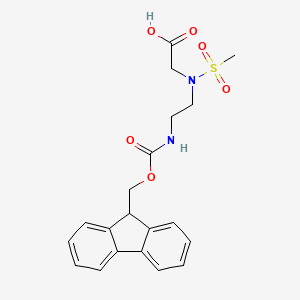
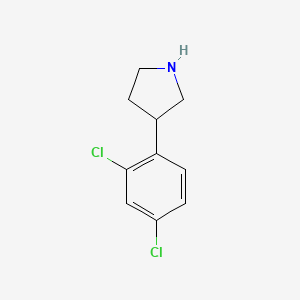
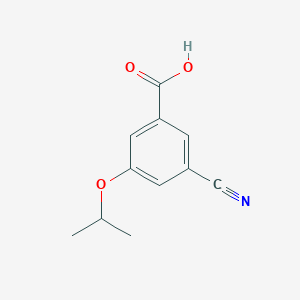
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
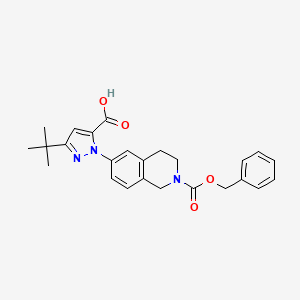
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
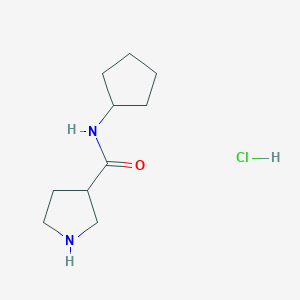
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)

